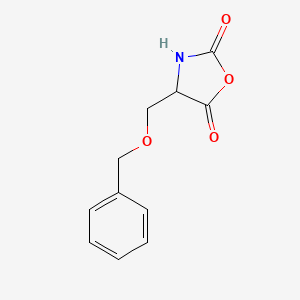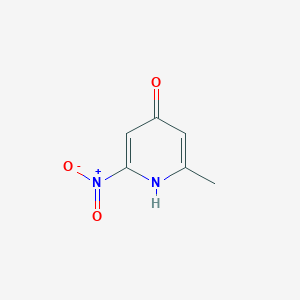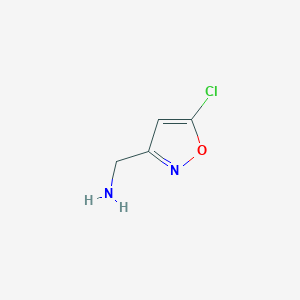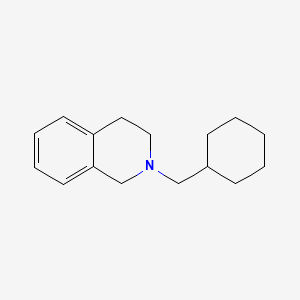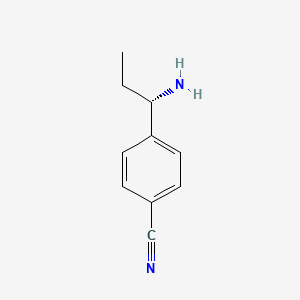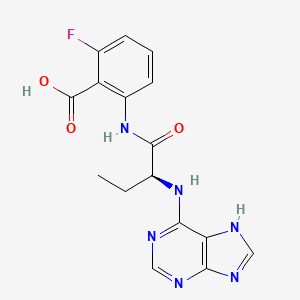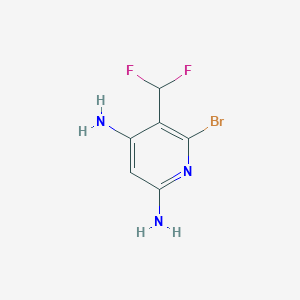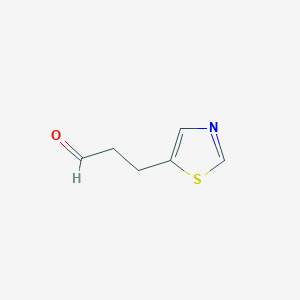
3-(Thiazol-5-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-5-yl)propanal is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Vorbereitungsmethoden
The synthesis of 3-(Thiazol-5-yl)propanal typically involves the reaction of thiazole derivatives with appropriate aldehydes. One common method is the reaction of thiazole with propanal under specific conditions to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
3-(Thiazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-5-yl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Compounds containing thiazole rings are explored for their therapeutic potential in treating various diseases.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Thiazol-5-yl)propanal involves its interaction with specific molecular targets. Thiazole derivatives can bind to enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit enzymes involved in DNA synthesis, leading to anticancer effects. The exact pathways and targets depend on the specific structure and functional groups of the thiazole derivative .
Vergleich Mit ähnlichen Verbindungen
3-(Thiazol-5-yl)propanal can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C6H7NOS |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
3-(1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h3-5H,1-2H2 |
InChI-Schlüssel |
NVLQFEXDCYJOPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


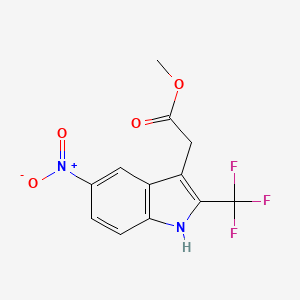
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
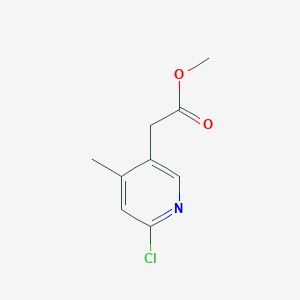

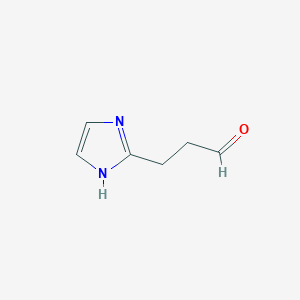
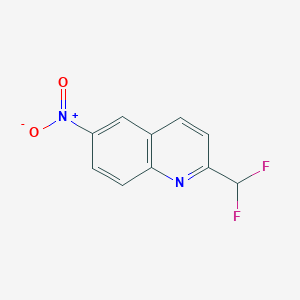
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
